molecular formula C9H16FNO2 B12497781 Tert-butyl 4-fluoropyrrolidine-2-carboxylate

Tert-butyl 4-fluoropyrrolidine-2-carboxylate

Cat. No.: B12497781
M. Wt: 189.23 g/mol
InChI Key: JMORIDAQGDQESW-UHFFFAOYSA-N
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Description

Tert-butyl 4-fluoropyrrolidine-2-carboxylate is a chemical compound with the molecular formula C9H16FNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a fluorine atom and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-fluoropyrrolidine-2-carboxylate typically involves the fluorination of pyrrolidine derivatives. One common method involves the use of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead) as a fluorinating agent . The reaction conditions often include mild temperatures and the presence of a suitable solvent to facilitate the fluorination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of the reaction and the availability of high-purity starting materials are crucial factors in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-fluoropyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents.

    Oxidation Reactions: The compound can be oxidized to form different functional groups depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

    Substitution: Products with different substituents replacing the fluorine atom.

    Reduction: Alcohol derivatives of the original ester compound.

    Oxidation: Various oxidized products depending on the specific reaction conditions.

Scientific Research Applications

Tert-butyl 4-fluoropyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological systems.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-fluoropyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The tert-butyl ester group can also affect the compound’s solubility and stability, impacting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-fluoropyrrolidine-2-carboxylate is unique due to its specific combination of a fluorine atom and a tert-butyl ester group on the pyrrolidine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H16FNO2

Molecular Weight

189.23 g/mol

IUPAC Name

tert-butyl 4-fluoropyrrolidine-2-carboxylate

InChI

InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)7-4-6(10)5-11-7/h6-7,11H,4-5H2,1-3H3

InChI Key

JMORIDAQGDQESW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC(CN1)F

Origin of Product

United States

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